molecular formula C30H30N2O7 B2977292 N-(3,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898343-39-0

N-(3,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2977292
CAS RN: 898343-39-0
M. Wt: 530.577
InChI Key: DSDGRKOTKFQOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C30H30N2O7 and its molecular weight is 530.577. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

  • Structural Analysis and Fluorescence Properties : Research on isoquinoline derivatives, similar to the compound , revealed their ability to form crystalline salts and host-guest complexes with enhanced fluorescence properties upon treatment with various mineral acids. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials for sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

  • Synthesis of Isoquinoline Derivatives : A study detailed a high-yielding cyclization process to synthesize isoquinoline derivatives, which could be further reduced to produce specific compounds with potential medicinal applications. This methodology could be relevant for synthesizing and exploring the biological activities of N-(3,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide (King, 2007).

Biological Activities

  • Analgesic and Anti-Inflammatory Activities : A compound structurally similar to the one of interest demonstrated significant analgesic and anti-inflammatory effects in preclinical models. This suggests potential research applications in the development of new therapeutic agents targeting pain and inflammation (Yusov et al., 2019).

  • Antitumor Activity : Another study synthesized and evaluated the antitumor activity of quinazolinone analogs, revealing substantial broad-spectrum antitumor properties. These findings indicate a potential application in cancer research and therapy development, suggesting a similar compound could also possess antitumor activities (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-5-38-21-10-7-19(8-11-21)29(34)24-17-32(25-13-12-22(39-6-2)16-23(25)30(24)35)18-28(33)31-20-9-14-26(36-3)27(15-20)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGRKOTKFQOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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